![molecular formula C12H8Cl2O2S B13573242 2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is an organic compound with the molecular formula C12H8ClO2S It is a derivative of biphenyl, where a chlorine atom is substituted at the 2-position and a sulfonyl chloride group is attached at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride typically involves the chlorination of biphenyl followed by sulfonation. One common method involves the reaction of 2-chlorobiphenyl with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 4-position. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can further improve the reaction rate and selectivity. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The chlorine atom on the biphenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group under specific conditions, such as using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group in the presence of a base like pyridine.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used to introduce additional functional groups onto the biphenyl ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonates: Formed by the reaction of the sulfonyl chloride group with alcohols.
Functionalized Biphenyls: Formed through electrophilic aromatic substitution reactions.
科学的研究の応用
2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Industrial Chemistry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis. The chlorine atom on the biphenyl ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis.
類似化合物との比較
Similar Compounds
2-Chloro-[1,1’-biphenyl]-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
4-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride: Isomer with the sulfonyl chloride group at the 2-position and chlorine at the 4-position.
2,4-Dichloro-[1,1’-biphenyl]: Contains two chlorine atoms on the biphenyl ring without the sulfonyl chloride group.
Uniqueness
2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the biphenyl ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The compound’s ability to undergo both nucleophilic and electrophilic reactions makes it a versatile intermediate in organic synthesis and industrial applications.
特性
分子式 |
C12H8Cl2O2S |
|---|---|
分子量 |
287.2 g/mol |
IUPAC名 |
3-chloro-4-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8Cl2O2S/c13-12-8-10(17(14,15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H |
InChIキー |
PMQSCJHOTJQALY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)
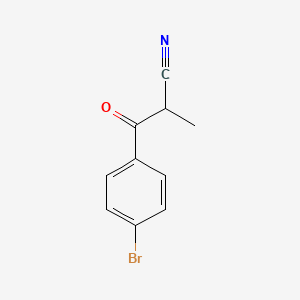
![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)
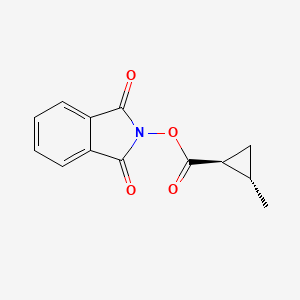


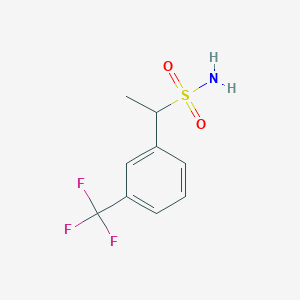
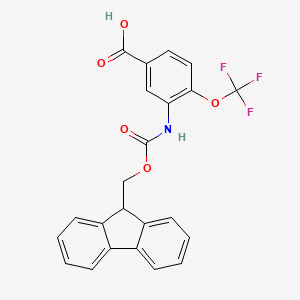
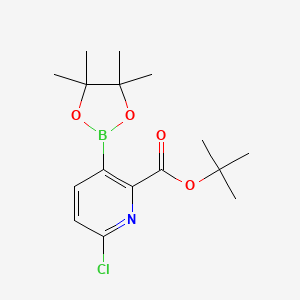
![tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13573220.png)
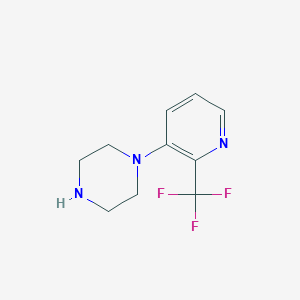
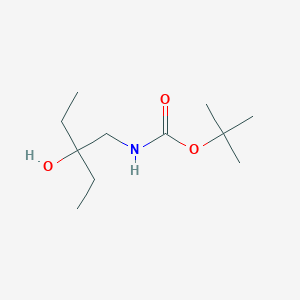
![[1-(4-Chlorophenyl)piperidin-3-yl]methanamine](/img/structure/B13573225.png)
![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B13573228.png)
